4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline

Catalog No.
S13602447
CAS No.
M.F
C13H10BrClN2O2
M. Wt
341.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline

Product Name

4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline

IUPAC Name

4-bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline

Molecular Formula

C13H10BrClN2O2

Molecular Weight

341.59 g/mol

InChI

InChI=1S/C13H10BrClN2O2/c1-8-6-12(13(17(18)19)7-11(8)14)16-10-4-2-9(15)3-5-10/h2-7,16H,1H3

InChI Key

OSTKRKHXHMPCBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])NC2=CC=C(C=C2)Cl

4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline is an organic compound characterized by its complex structure, which includes a bromine atom, a chlorophenyl group, a methyl group, and a nitro group attached to an aniline backbone. The molecular formula for this compound is C13H11BrClN3O2. Its unique arrangement of substituents contributes to its chemical reactivity and potential biological activity, making it a subject of interest in various fields of research.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation with palladium on carbon.
  • Substitution: The bromine atom can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation: Although less common, the compound may also participate in oxidation reactions under specific conditions.

The common reagents and conditions for these reactions include:

  • Reduction: Iron powder and hydrochloric acid or hydrogen gas with palladium on carbon.
  • Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
  • Oxidation: Potassium permanganate under acidic conditions.

4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline exhibits notable biological activity, particularly in pharmacological research. Its structure allows it to interact with various biological targets, potentially influencing enzyme activities and protein interactions. Compounds with similar structures have been studied for their roles in anticancer activities and as inhibitors of specific enzymes, suggesting that this compound may possess similar properties.

The synthesis of 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline typically involves several steps:

  • Nitration: The starting material, 4-bromo-N-(4-chlorophenyl)aniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
  • Methylation: The resulting nitro compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 5-position.

Industrial production methods mirror these laboratory techniques but are optimized for scale and efficiency, often utilizing continuous flow reactors.

This compound has diverse applications across several fields:

  • Pharmaceuticals: It serves as a potential lead compound in drug development due to its biological activity.
  • Chemical Research: It is used in studies investigating reaction mechanisms and the development of new synthetic methodologies.
  • Material Science: Its unique properties may be exploited in creating new materials with specific functionalities.

Interaction studies involving 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline focus on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking and kinetic assays to elucidate how this compound interacts with enzymes or receptors. Preliminary findings suggest that its structural features contribute significantly to its interaction profiles, making it a valuable candidate for further investigation.

Several compounds share structural similarities with 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline. Here are some notable examples:

Compound NameKey FeaturesUniqueness
4-Bromo-2-nitroanilineLacks chlorophenyl and methyl groupsSimpler structure affects reactivity
5-Chloro-4-methyl-2-nitroanilineContains chlorine and methyl but lacks bromineDifferent halogen substitution
4-Bromo-N,N-dimethyl-2-nitroanilineDimethyl substitution instead of chlorophenylAlters electronic properties
N-(4-chlorophenyl)-2-nitroanilineLacks bromine and methyl groupsDifferent halogen positioning

The uniqueness of 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline lies in its specific combination of substituents, which imparts distinct chemical reactivity and potential biological properties compared to these similar compounds. This makes it particularly interesting for further research and application development.

XLogP3

5.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

339.96142 g/mol

Monoisotopic Mass

339.96142 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types